molecular formula C11H12N2O2 B13112588 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol

4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol

Cat. No.: B13112588
M. Wt: 204.22 g/mol
InChI Key: LHQWWISEKZLDNE-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is an organic compound that features a dihydropyrimidine ring fused to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through a Biginelli reaction mechanism, forming the dihydropyrimidine core.

Reaction Conditions:

    Reagents: 3,4-dihydroxybenzaldehyde, ethyl acetoacetate, urea

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Alkylated or acylated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dihydropyrimidine ring is particularly significant in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the dihydropyrimidine ring play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol
  • 4-(5-Methyl-1,4-dihydropyrimidin-2-yl)benzene-1,2-diol
  • 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,3-diol

Uniqueness

Compared to similar compounds, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(5-methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol

InChI

InChI=1S/C11H12N2O2/c1-7-5-12-6-13-11(7)8-2-3-9(14)10(15)4-8/h2-6,11,14-15H,1H3,(H,12,13)

InChI Key

LHQWWISEKZLDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=NC1C2=CC(=C(C=C2)O)O

Origin of Product

United States

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